1-[4-(benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone
Description
1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone is a synthetic compound featuring a piperazine core substituted with a benzylsulfonyl group at the 4-position and a biphenyl-4-yloxy moiety linked via an ethanone bridge. This structure combines key pharmacophoric elements:
Properties
IUPAC Name |
1-(4-benzylsulfonylpiperazin-1-yl)-2-(4-phenylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c28-25(19-31-24-13-11-23(12-14-24)22-9-5-2-6-10-22)26-15-17-27(18-16-26)32(29,30)20-21-7-3-1-4-8-21/h1-14H,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVJZNUGGGODEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a benzylsulfonyl group through a nucleophilic substitution reaction. This intermediate is then reacted with biphenyl-4-yloxyethanone under specific conditions to yield the final product. Common reagents used in these reactions include sodium cyanoborohydride and methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[4-(benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzylsulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium cyanoborohydride in methanol for reductive amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
1-[4-(benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of enzyme catalysis or disruption of protein-protein interactions .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) correlate with higher melting points and enhanced antiproliferative activity .
- Arylpiperazine derivatives with methoxy or chloro substituents exhibit antipsychotic activity linked to dopamine/serotonin receptor modulation .
Pharmacological and QSAR Insights
- Antipsychotic Activity : Biphenyl-arylpiperazine derivatives in showed anti-dopaminergic and anti-serotonergic profiles. The QPlogBB (predicted brain/blood partition coefficient) and electron affinity (EA) were critical QSAR parameters, with higher QPlogBB values favoring CNS penetration .
- Antiproliferative Activity: Sulfonylpiperazine-ethanone derivatives (e.g., 7f, 7n) demonstrated activity against cancer cell lines, likely due to sulfonyl group-induced apoptosis and tubulin inhibition .
Biological Activity
1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C25H26N2O3S
- Molecular Weight : 442.55 g/mol
This compound features a piperazine ring substituted with a benzylsulfonyl group and a biphenyl ether moiety, which is significant for its interaction with biological targets.
Antipsychotic Activity
Research indicates that derivatives of biphenyl-piperazine ethanones exhibit considerable anti-dopaminergic and anti-serotonergic activities. A study synthesized several derivatives, including this compound, and evaluated their pharmacological profiles. Notably, compounds showed promising antipsychotic effects with lower catalepsy induction, suggesting a favorable side effect profile compared to traditional antipsychotics .
The mechanism of action primarily involves the modulation of dopamine D2 receptors. The docking studies conducted in conjunction with quantitative structure-activity relationship (QSAR) analyses support that the binding affinity to the D2 receptor is crucial for the antipsychotic activity observed in these compounds .
Inhibition of Tyrosinase Activity
Another area of investigation includes the compound's potential as a tyrosinase inhibitor , which is relevant in treating hyperpigmentation disorders. A derivative related to the compound showed significant inhibition of tyrosinase activity with an IC50 value of 0.18 μM, which is substantially more potent than standard inhibitors like kojic acid . This suggests that modifications to the piperazine moiety can enhance inhibitory activity against tyrosinase.
Study 1: Antipsychotic Profile Evaluation
In a behavioral model assessing antipsychotic activity, compounds derived from biphenyl-piperazine structures were evaluated for their efficacy. The study found that specific derivatives exhibited not only antipsychotic effects but also minimized adverse effects typically associated with such treatments. The results indicated that optimizing the benzylsulfonyl substitution could lead to improved therapeutic profiles .
Study 2: Tyrosinase Inhibition
A recent investigation focused on the synthesis and evaluation of various piperazine derivatives for their tyrosinase inhibition capabilities. Among these, one compound demonstrated exceptional potency as a competitive inhibitor, suggesting that structural modifications can significantly impact biological efficacy .
Data Summary
| Compound | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Antipsychotic | - | D2 receptor modulation |
| Related Compound | Tyrosinase Inhibitor | 0.18 | Competitive inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
